Decloxizine hydrochloride

Description

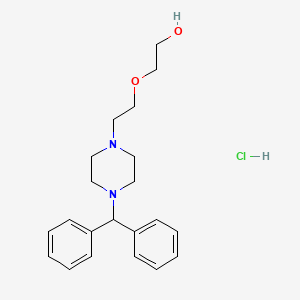

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2.ClH/c24-16-18-25-17-15-22-11-13-23(14-12-22)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20;/h1-10,21,24H,11-18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKYRGRSMTYEPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263283-80-2 | |

| Record name | Decloxizine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263283802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DECLOXIZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWC294RL1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Decloxizine Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decloxizine hydrochloride is a second-generation antihistamine distinguished by its high affinity and selectivity for the histamine H1 receptor. This guide provides an in-depth exploration of its mechanism of action, grounded in its molecular interactions and downstream signaling effects. While specific quantitative binding affinities and a comprehensive pharmacokinetic profile for decloxizine are not extensively documented in publicly available literature, this document synthesizes the existing knowledge and proposes robust experimental frameworks to further elucidate its pharmacological character.

Introduction: The Chemical and Therapeutic Landscape of Decloxizine

This compound, a hydroxyzine analogue, belongs to the piperazine derivative class of compounds.[1][] Its chemical structure, 2-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethoxy]ethanol hydrochloride, underpins its pharmacological activity as a potent histamine H1 receptor antagonist.[] As a second-generation antihistamine, decloxizine is characterized by its reduced propensity to cross the blood-brain barrier, which is anticipated to result in a more favorable side-effect profile with minimized sedative effects compared to first-generation agents.[1][3]

Clinically, decloxizine is indicated for the management of allergic reactions, leveraging its ability to mitigate symptoms such as sneezing, itching, and rhinorrhea.[3]

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C21H28N2O2・2HCl | [] |

| Molecular Weight | 413.39 g/mol | [] |

| CAS Number | 13073-96-6 | [4] |

| Chemical Class | Piperazine Derivative | [1] |

| Therapeutic Class | Second-Generation Antihistamine | [1] |

Core Mechanism of Action: Selective Histamine H1 Receptor Antagonism

The primary mechanism of action of this compound is its competitive and selective antagonism of the histamine H1 receptor.[1] Histamine, a key mediator in allergic and inflammatory responses, exerts its effects by binding to H1 receptors, which are G protein-coupled receptors (GPCRs). This binding initiates a signaling cascade that leads to the classic symptoms of an allergic reaction.[3]

Decloxizine, by competitively inhibiting the binding of histamine to the H1 receptor, effectively blocks this downstream signaling.[3] Radioligand displacement assays have demonstrated a high binding affinity of decloxizine for the H1 receptor, with a reported IC₅₀ value of less than 10 nM.[1] This high affinity is a defining feature of its pharmacological profile and is central to its therapeutic efficacy.[1]

Downstream Signaling Pathways

The histamine H1 receptor is coupled to the Gq/11 family of G proteins. Upon histamine binding, a conformational change in the receptor activates Gq/11, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

DAG , along with the increased intracellular Ca2+, activates protein kinase C (PKC).

This signaling cascade culminates in various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators. By acting as an antagonist, decloxizine prevents the initiation of this cascade.

Selectivity Profile and Off-Target Effects

A crucial aspect of a drug's mechanism of action is its selectivity for its primary target. While decloxizine is a selective H1 receptor antagonist, a comprehensive understanding of its binding affinity to other receptors is essential for predicting potential off-target effects.

Anticholinergic Activity

Decloxizine is reported to possess anticholinergic properties.[5] This suggests potential interactions with muscarinic acetylcholine receptors. Anticholinergic effects of antihistamines can range from dry mouth and blurred vision to more significant central nervous system effects, particularly in older patients. The specific muscarinic receptor subtypes (M1-M5) to which decloxizine may bind are not well-documented in the available literature.

Serotonergic and Adrenergic Receptor Interactions

Given the structural similarities between some antihistamines and other centrally acting agents, interactions with serotonergic and adrenergic receptors are a theoretical possibility. However, specific binding data for decloxizine at these receptor subtypes are currently unavailable.

Table 2: Putative Receptor Selectivity Profile of this compound

| Receptor Family | Subtype | Binding Affinity (Ki) | Potential Effect |

| Histaminergic | H1 | < 10 nM (IC₅₀)[1] | Primary therapeutic effect (antihistaminic) |

| Cholinergic | Muscarinic (M1-M5) | Undetermined | Anticholinergic side effects |

| Serotonergic | 5-HT subtypes | Undetermined | Potential for off-target CNS effects |

| Adrenergic | α and β subtypes | Undetermined | Potential for cardiovascular or other systemic effects |

Proposed Experimental Protocols for Mechanistic Elucidation

To address the current gaps in the understanding of decloxizine's mechanism of action, the following experimental protocols are proposed.

Radioligand Binding Assays for Receptor Affinity and Selectivity

Objective: To quantitatively determine the binding affinity (Ki) of this compound for the histamine H1 receptor and a panel of other relevant receptors.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant histamine H1 receptor, muscarinic receptor subtypes (M1-M5), serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C), and adrenergic receptor subtypes (e.g., α1, α2, β1, β2).

-

Competition Binding Assay:

-

Incubate the membrane preparations with a specific radioligand for each receptor (e.g., [³H]pyrilamine for H1 receptors, [³H]QNB for muscarinic receptors).

-

Add increasing concentrations of unlabeled this compound.

-

After incubation to equilibrium, separate bound and free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Generate competition binding curves by plotting the percentage of specific radioligand binding against the log concentration of decloxizine.

-

Determine the IC₅₀ value (the concentration of decloxizine that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays to Determine Antagonist Potency

Objective: To assess the functional antagonist activity of decloxizine at the histamine H1 receptor.

Methodology:

-

Cell Culture: Use a cell line expressing the human H1 receptor that exhibits a functional response to histamine, such as an increase in intracellular calcium.

-

Calcium Mobilization Assay:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of histamine.

-

Measure the change in intracellular calcium concentration using a fluorometric imaging plate reader.

-

-

Data Analysis:

-

Generate dose-response curves for histamine in the presence of different concentrations of decloxizine.

-

Determine the EC₅₀ of histamine in the absence and presence of decloxizine.

-

Perform a Schild analysis to determine the pA₂ value, which provides a measure of the antagonist's potency.

-

Pharmacokinetic Considerations

-

Absorption: Likely well-absorbed after oral administration.

-

Distribution: Expected to have limited penetration of the blood-brain barrier, contributing to its non-sedating profile.

-

Metabolism: The metabolic pathways of decloxizine have not been fully elucidated. It may undergo hepatic metabolism, and potential interactions with inhibitors or inducers of cytochrome P450 enzymes should be considered.[3]

-

Excretion: The route and rate of excretion are unknown.

Conclusion

This compound is a potent and selective histamine H1 receptor antagonist, a characteristic that defines its primary mechanism of action in the treatment of allergic conditions. Its classification as a second-generation antihistamine suggests a favorable safety profile with reduced sedative effects. However, a detailed, quantitative understanding of its receptor selectivity and pharmacokinetic profile remains to be fully elucidated. The experimental protocols outlined in this guide provide a clear path for future research to comprehensively characterize the molecular pharmacology of decloxizine, thereby providing a more complete picture of its mechanism of action for the scientific and drug development communities.

References

-

Patsnap Synapse. What is this compound used for?[Link]

-

PubChem. This compound. [Link]

-

RayBiotech. Decloxizine dihydrochloride. [Link]

-

Patsnap Synapse. What is the mechanism of this compound?[Link]

-

Karger Publishers. Clinical Investigation of a New Broncholyticum – Decloxizine – as Compared with Franol and Placebo Treatment. [Link]

-

PubMed. [Clinical and respiratory function study of the effects of decloxizine (U. 1402)]. [Link]

-

Patsnap Synapse. What are the side effects of this compound?[Link]

-

PubChem. Decloxizine. [Link]

-

Global Substance Registration System. This compound. [Link]

-

Global Substance Registration System. DECLOXIZINE. [Link]

-

Adani Pharmachem Private Limited. Piperazine & Derivatives. [Link]

-

Pharmaffiliates. Decloxizine Dihydrochloride | CAS No- 13073-96-6. [Link]

-

ResearchGate. Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. [Link]

-

YouTube. Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. [Link]

-

Wikipedia. Piperazine. [Link]

Sources

A Technical Guide to the Pharmacology of Decloxizine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decloxizine is a histamine H1 receptor antagonist of the benzhydrylpiperazine class, structurally analogous to hydroxyzine.[1][] Its primary pharmacological action is the competitive inhibition of histamine at H1 receptors, forming the basis for its use in treating allergic conditions such as allergic rhinitis and urticaria.[3][4] While established as a potent H1 antagonist, its classification as a first or second-generation antihistamine is ambiguous in the available literature, with some sources noting sedative properties characteristic of first-generation agents that cross the blood-brain barrier, and others highlighting features of second-generation agents with minimized central nervous system (CNS) effects.[3][4][5] This guide provides a comprehensive analysis of the known pharmacology of Decloxizine, synthesizes its mechanism of action, pharmacodynamic and pharmacokinetic profiles, and outlines detailed investigational methodologies to address existing data gaps.

Chemical and Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is foundational to its pharmacological development. Decloxizine hydrochloride is the salt form commonly used for research and potential formulation.

Table 1: Physicochemical Properties of Decloxizine

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol | [6] |

| Synonyms | UCB 1402, Hydroxyzine EP Impurity B | [1][6][7] |

| CAS Number | 3733-63-9 (Free Base) | [6] |

| Molecular Formula | C₂₁H₂₈N₂O₂ (Free Base) | [6] |

| Molecular Weight | 340.46 g/mol (Free Base) | [1] |

| Appearance | Powder |[1][] |

Mechanism of Action

Primary Mechanism: H1 Receptor Antagonism

The principal mechanism of action for Decloxizine is its activity as a selective, high-affinity antagonist at the histamine H1 receptor.[4][5][8] In allergic responses, histamine released from mast cells binds to H1 receptors on various cell types, including vascular endothelial and smooth muscle cells. This interaction initiates a G-protein coupled receptor (GPCR) cascade involving the Gαq/11 subunit, which activates phospholipase C (PLC). PLC subsequently cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling culminates in the classic symptoms of allergy: vasodilation, increased vascular permeability, and smooth muscle contraction.[3]

Decloxizine competitively binds to the H1 receptor, preventing histamine from binding and activating this downstream cascade.[4] This blockade effectively mitigates the physiological responses triggered by allergens.[3][5]

Caption: Experimental workflow for radioligand binding assay.

Protocol 2: Preclinical Pharmacokinetic Study in Rodents

Objective: To determine key pharmacokinetic parameters of Decloxizine (Cmax, Tmax, AUC, t½) following intravenous (IV) and oral (PO) administration in a rodent model (e.g., Sprague-Dawley rats).

Causality: This study is critical to bridge the gap between in vitro data and in vivo effects. It will provide essential information on bioavailability, clearance, and half-life, which are required for dose selection in efficacy and toxicology studies. Comparing IV and PO administration allows for the calculation of absolute oral bioavailability, a key parameter for drug development.

Methodology:

-

Animal Model: Use adult male and female Sprague-Dawley rats (n=3-5 per group/sex).

-

Dosing:

-

IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

-

PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

-

-

Blood Sampling: Collect serial blood samples (approx. 100 µL) from a cannulated vessel (e.g., jugular vein) at predefined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

-

Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) method for the quantification of Decloxizine in plasma. This is the gold standard for bioanalysis due to its high selectivity and sensitivity.

-

Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate key PK parameters.

Therapeutic Potential and Safety Profile

-

Indications: Decloxizine is primarily indicated for the treatment of allergic conditions such as allergic rhinitis and urticaria (hives). [3]Its antiemetic properties suggest potential utility in managing nausea and vomiting. [4]* Adverse Effects: The safety profile is consistent with other antihistamines. Common side effects include:

-

CNS: Drowsiness, sedation, dizziness, headache. [9] * Anticholinergic: Dry mouth, blurred vision. [9] * Gastrointestinal: Nausea, stomach pain. [3][9]* Drug Interactions: Caution is advised when co-administering Decloxizine with other CNS depressants, including alcohol, as this can potentiate sedative effects. [3]Concomitant use with known inhibitors of hepatic metabolism (e.g., ketoconazole, erythromycin) may increase plasma concentrations of Decloxizine, potentially increasing the risk of side effects. [3][5]

-

Conclusion

This compound is a potent H1 receptor antagonist with a well-defined primary mechanism of action. Its effectiveness in treating allergic symptoms is supported by its high affinity for the H1 receptor and potential secondary anti-inflammatory effects. However, significant gaps remain in its pharmacological profile, most notably the conflicting reports regarding its CNS penetration and sedative effects, which dictates its classification as a first or second-generation antihistamine. Furthermore, a comprehensive, quantitative understanding of its receptor selectivity and ADME properties is lacking. The investigational methodologies outlined in this guide provide a clear path to resolving these ambiguities, enabling a more complete and accurate assessment of Decloxizine's therapeutic potential and safety profile for future drug development endeavors.

References

- Patsnap Synapse. (2024). What is this compound used for? [Online].

- Patsnap Synapse. (2024). What is the mechanism of this compound? [Online].

- Benchchem. This compound. [Online].

- Patsnap Synapse. (2024). What are the side effects of this compound? [Online].

- Benchchem. (2025). Decloxizine: A Comprehensive Technical Guide. [Online].

- ChemicalBook. Decloxizine CAS#: 3733-63-9. [Online].

- BOC Sciences. CAS 13073-96-6 this compound. [Online].

- MedChemExpress. Decloxizine dihydrochloride (UCB 1402 dihydrochloride). [Online].

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71135, Decloxizine. [Online].

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46783864, this compound. [Online].

- APExBIO. Decloxizine - Antihistamine and Anticholinergic Agent. [Online].

- precisionFDA. DECLOXIZINE. [Online].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. Decloxizine | C21H28N2O2 | CID 71135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. What are the side effects of this compound? [synapse.patsnap.com]

Decloxizine Hydrochloride: A Technical Guide for Drug Development Professionals

Abstract

Decloxizine hydrochloride is a piperazine-derivative antihistamine with a nuanced pharmacological profile. This technical guide provides an in-depth exploration of its chemical structure, physicochemical properties, synthesis, analytical methodologies, and mechanism of action. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available scientific information to offer a comprehensive and practical understanding of Decloxizine, grounded in established principles of medicinal chemistry and pharmacology.

Chemical Identity and Structural Analysis

Decloxizine is a member of the piperazine class of H1 antihistamines, which also includes structurally related compounds like hydroxyzine and meclizine. The core of its structure is a piperazine ring, N-substituted with a benzhydryl moiety and an ethoxyethanol group. It is typically supplied as a hydrochloride or dihydrochloride salt to improve its solubility and stability.

Table 1: Chemical Identifiers and Properties of Decloxizine and its Salts

| Identifier | Decloxizine (Free Base) | This compound | Decloxizine Dihydrochloride |

| IUPAC Name | 2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol[1][2] | 2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol;hydrochloride[3] | 2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol;dihydrochloride[4] |

| CAS Number | 3733-63-9[1] | 1263283-80-2[3][5][6] | 13073-96-6[7][8][9] |

| Molecular Formula | C₂₁H₂₈N₂O₂[1][2] | C₂₁H₂₉ClN₂O₂[3][5][6] | C₂₁H₃₀Cl₂N₂O₂[8][9] |

| Molecular Weight | 340.46 g/mol [1] | 376.92 g/mol [10] | 413.38 g/mol [8][9] |

The benzhydryl group is a critical pharmacophore for high-affinity binding to the H1 receptor. The piperazine ring acts as the basic amine, which is protonated at physiological pH, essential for receptor interaction. The ethoxyethanol side chain enhances the molecule's hydrophilicity, influencing its pharmacokinetic properties.[8]

Sources

- 1. cumming.ucalgary.ca [cumming.ucalgary.ca]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 6. medkoo.com [medkoo.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. benchchem.com [benchchem.com]

- 9. scbt.com [scbt.com]

- 10. Piperazine - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Identification and Validation of Decloxizine Hydrochloride Targets

For: Researchers, scientists, and drug development professionals

Executive Summary

Decloxizine hydrochloride is a pharmaceutical agent historically classified as a histamine H1 receptor antagonist.[1][2][3] While this interaction accounts for its antihistaminic properties, emerging evidence suggests a broader pharmacological profile, including potential immunomodulatory effects through the inhibition of pro-inflammatory cytokines.[1][4] This guide provides a comprehensive, technically-focused framework for the systematic identification and validation of the molecular targets of this compound. Moving beyond its established primary target, we delve into advanced, field-proven methodologies to uncover its polypharmacology, potential off-targets, and novel mechanisms of action. This document is designed to serve as a practical roadmap for researchers aiming to fully elucidate the molecular basis of decloxizine's effects, thereby enabling further drug development and repositioning efforts.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of decloxizine is fundamental to designing robust target identification and validation experiments. These properties influence solubility, cell permeability, and potential for non-specific interactions.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₉ClN₂O₂ | [5] |

| Molecular Weight | 376.9 g/mol | [5][6] |

| IUPAC Name | 2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol;hydrochloride | [5] |

| CAS Number | 1263283-80-2 | [5][7] |

| Appearance | Powder | [2] |

| Solubility | Soluble in DMSO | [2][7] |

| Storage | -20°C for long-term storage | [2][7] |

Section 1: A Multi-Pronged Strategy for Target Identification

The cornerstone of a successful target deconvolution effort is the application of orthogonal, complementary methods. No single technique is foolproof; therefore, integrating computational, biochemical, and genetic approaches provides the most robust and cross-validated dataset. This section outlines a logical, tiered strategy for identifying the full spectrum of decloxizine's molecular targets.

Caption: Integrated workflow for decloxizine target identification.

In Silico Target Prediction: The Hypothesis Engine

Computational methods serve as a cost-effective and rapid first step to generate a preliminary list of potential targets based on the chemical structure of decloxizine. These methods leverage vast biological and chemical databases to predict interactions.

-

Reverse Docking: This technique screens the decloxizine structure against a library of 3D protein structures to identify potential binding partners based on favorable docking scores.[2] It is particularly useful for identifying potential off-targets that may not be obvious from the drug's primary pharmacology.

-

Ligand-Based Similarity Searching: This approach identifies proteins that are known to bind molecules structurally similar to decloxizine. By analyzing the shared chemical features (pharmacophores) of these molecules, one can infer potential targets for decloxizine itself.

These in silico hits must be treated as hypotheses that require rigorous experimental validation.

Chemical Proteomics: Capturing Direct Binders

Chemical proteomics aims to directly identify proteins from a complex biological sample (e.g., cell lysate) that physically interact with the drug.[8][9] Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful and widely used technique for this purpose.[10][11]

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Experimental Protocol: Affinity Chromatography-MS

-

Probe Synthesis: Synthesize a decloxizine analogue containing a linker arm suitable for immobilization (e.g., with a terminal amine or carboxyl group). This step is critical and requires careful design to minimize disruption of the drug's binding pharmacophore.

-

Immobilization: Covalently attach the decloxizine analogue to a solid support matrix (e.g., NHS-activated sepharose beads) to create the affinity resin.

-

Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue (e.g., a mast cell line for allergy studies or peripheral blood mononuclear cells (PBMCs) for immune studies).

-

Affinity Pulldown: Incubate the affinity resin with the cell lysate to allow decloxizine-binding proteins to associate with the immobilized drug.

-

Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the resin. A competitive elution using an excess of free, unmodified decloxizine is the gold standard, as it specifically displaces true binding partners.

-

Sample Preparation for MS: Eluted proteins are denatured, reduced, alkylated, and digested (typically with trypsin).

-

LC-MS/MS Analysis: The resulting peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their sequences.

-

Data Analysis: The identified proteins are quantified. True targets should be significantly enriched in the decloxizine elution compared to control elutions (e.g., with a vehicle or an inactive analogue).

Cellular Thermal Shift Assay (CETSA): Verifying Intracellular Target Engagement

CETSA is a powerful method to confirm that a drug binds to its target within the complex environment of an intact cell.[7][12] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[7][13]

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Experimental Protocol: CETSA

-

Cell Treatment: Treat cultured cells with either decloxizine (at various concentrations) or a vehicle control for a defined period.

-

Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

-

Lysis: Lyse the cells (e.g., by freeze-thaw cycles) to release the intracellular proteins.

-

Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the specific protein of interest using a detection method like Western blotting or an immunoassay (e.g., ELISA).

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A positive result is a shift in the melting curve to a higher temperature in the presence of decloxizine, indicating target stabilization and engagement.

CRISPR-Cas9 Screens: Functional Genomics for Target Deconvolution

CRISPR-based genetic screens provide an unbiased, functional readout to identify genes that, when knocked out, confer either resistance or sensitivity to a drug.[14][15][16] This powerful technique can identify not only direct targets but also essential pathway components related to the drug's mechanism of action.

Experimental Protocol: CRISPR-Cas9 Resistance Screen

-

Library Transduction: Introduce a genome-wide pooled sgRNA library into a population of Cas9-expressing cells using lentivirus. This creates a diverse pool of cells, each with a different gene knocked out.

-

Drug Selection: Treat the cell population with a lethal or growth-inhibitory concentration of this compound.

-

Harvesting: After a period of selection, harvest the surviving cells. These cells are enriched for knockouts of genes that confer resistance to decloxizine.

-

Genomic DNA Extraction and Sequencing: Extract genomic DNA from the surviving cells and from a control population that was not treated with the drug.

-

sgRNA Abundance Analysis: Use next-generation sequencing to determine the relative abundance of each sgRNA in the treated versus control populations.

-

Hit Identification: sgRNAs that are significantly enriched in the decloxizine-treated population correspond to genes whose loss confers resistance. The direct target is often among the top hits in such a screen.

Section 2: Validation of Primary and Secondary Targets

Once a list of candidate targets is generated, a rigorous validation process is essential to confirm their biological relevance to decloxizine's action.[3][17][18] This involves orthogonal biochemical and cell-based assays.

Validating the Histamine H1 Receptor (Primary Target)

As the known primary target, the Histamine H1 Receptor (H1R), a G-protein coupled receptor (GPCR), serves as a perfect case study for validation protocols.

Experimental Protocol: Radioligand Binding Assay

This assay directly measures the affinity of decloxizine for the H1 receptor.[1][6][19]

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human H1 receptor.

-

Assay Setup: In a 96-well plate, combine the H1R-containing membranes, a known concentration of a radiolabeled H1R antagonist (e.g., [³H]-pyrilamine), and varying concentrations of decloxizine.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat to separate the membrane-bound radioligand from the unbound.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of decloxizine. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of decloxizine that inhibits 50% of radioligand binding) and subsequently calculate the Ki (inhibition constant), which reflects the binding affinity of decloxizine for H1R.

Validating Immunomodulatory Effects (Secondary Targets/Pathways)

Evidence suggests decloxizine may inhibit the release of pro-inflammatory cytokines.[1][4] This functional effect can be validated using a cytokine release assay.

Experimental Protocol: Cytokine Release Assay

This assay measures the ability of decloxizine to suppress cytokine production from immune cells.[20][21][22]

-

Cell Isolation: Isolate human PBMCs from healthy donor blood.

-

Cell Culture and Treatment: Plate the PBMCs and pre-treat with varying concentrations of this compound or a vehicle control.

-

Stimulation: Stimulate the cells with an immune activator (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies) to induce cytokine production.[23]

-

Incubation: Culture the cells for 18-24 hours to allow for cytokine secretion.[22]

-

Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-4, IL-6, IL-13) in the supernatants using a multiplex immunoassay (e.g., ELISA or Luminex-based assays).[24]

-

Data Analysis: Plot the cytokine concentrations against the decloxizine concentration to determine its dose-dependent inhibitory effect.

Section 3: Integrated Target Validation and Conclusion

The ultimate confidence in a drug target comes from the convergence of evidence from multiple, independent lines of investigation. A strong case for a novel target of decloxizine would be a protein that is:

-

Identified as a direct binder in AC-MS experiments.

-

Shown to be engaged by decloxizine in intact cells via CETSA .

-

Identified as a top hit in a CRISPR-Cas9 screen , where its knockout confers resistance to the drug.

-

Validated in a specific biochemical or cell-based functional assay (e.g., an enzyme activity assay or a signaling pathway reporter assay).

By following the systematic, multi-pronged approach outlined in this guide, researchers can move beyond the known pharmacology of this compound. This framework enables the robust identification and validation of its complete target profile, paving the way for a deeper understanding of its therapeutic effects, potential side effects, and opportunities for new clinical applications.

References

-

Global Substance Registration System (GSRS). This compound. [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 46783864. [Link]

-

Probes & Drugs. DECLOXIZINE (PD101188, OXBBIHZWNDPBMQ-UHFFFAOYSA-N). [Link]

-

RayBiotech. Decloxizine dihydrochloride. [Link]

-

Chemsrc. This compound | CAS#:1263283-80-2. [Link]

-

Patsnap Synapse. What is this compound used for? [Link]

-

Phillips, M. A., & White, K. L. (2014). Pharmacogenomics of off-target adverse drug reactions. Clinical Pharmacology & Therapeutics, 95(5), 477-480. [Link]

-

Patsnap Synapse. How can off-target effects of drugs be minimised? [Link]

-

Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

-

Conti, P., et al. (2020). Cytokine storm and colchicine potential role in fighting SARS-CoV-2 pneumonia. Journal of Biological Regulators and Homeostatic Agents, 34(3), 855-859. [Link]

-

Inserra, A., et al. (2017). Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. Frontiers in Genetics, 8, 13. [Link]

-

Opal, S. M., & DePalo, V. A. (2000). Anti-inflammatory cytokines. Chest, 117(4), 1162-1172. [Link]

-

Dinarello, C. A. (2007). Biologics for Targeting Inflammatory Cytokines, Clinical Uses, and Limitations. Immunology and Allergy Clinics, 27(4), 661-678. [Link]

-

Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

-

Trosset, J. Y., & Cavé, C. (2019). In Silico Drug-Target Profiling. Methods in Molecular Biology, 1939, 149-178. [Link]

-

Bantscheff, M., et al. (2011). Chemical proteomics for target validation. World Preclinical Congress. [Link]

-

National Center for Biotechnology Information. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Saxena, C., et al. (2009). Small-molecule affinity chromatography coupled MS based methods. [Link]

-

National Center for Biotechnology Information. Chemical proteomics: terra incognita for novel drug target profiling. [Link]

-

Seo, S. Y., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 622, 347-374. [Link]

-

JoVE. Target Engagement in Adherent Cells Quantification | Protocol Preview. [Link]

-

CD Genomics. CRISPR Screening Protocol: A Step-by-Step Guide. [Link]

-

Synthego. CRISPR Screens: Approaches, Strategies, and Workflow. [Link]

-

Saxena, C., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(7), 701-714. [Link]

-

Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681-708. [Link]

-

ProImmune. ProStorm® Cytokine Release Assay. [Link]

-

National Center for Biotechnology Information. Different chemical proteomic approaches to identify the targets of lapatinib. [Link]

-

National Center for Biotechnology Information. Identification of Direct Protein Targets of Small Molecules. [Link]

-

LCGC International. Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. [Link]

-

National Center for Biotechnology Information. An adaptable in vitro cytokine release assay (CRA): Susceptibility to cytokine storm in COVID-19 as a model. [Link]

-

Charles River Laboratories. Cytokine Response Assays. [Link]

Sources

- 1. multispaninc.com [multispaninc.com]

- 2. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. pelagobio.com [pelagobio.com]

- 5. researchgate.net [researchgate.net]

- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. home.cc.umanitoba.ca [home.cc.umanitoba.ca]

- 11. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. drugtargetreview.com [drugtargetreview.com]

- 15. horizondiscovery.com [horizondiscovery.com]

- 16. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]

- 17. ddtjournal.com [ddtjournal.com]

- 18. wjbphs.com [wjbphs.com]

- 19. Receptor-Ligand Binding Assays [labome.com]

- 20. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 21. proimmune.com [proimmune.com]

- 22. An adaptable in vitro cytokine release assay (CRA): Susceptibility to cytokine storm in COVID-19 as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. criver.com [criver.com]

- 24. Cytokine Elisa [bdbiosciences.com]

An In-Depth Technical Guide to the Early Preclinical Evaluation of Decloxizine Hydrochloride

Executive Summary

This guide provides a comprehensive framework for the early preclinical assessment of Decloxizine hydrochloride, a second-generation antihistamine candidate.[1] We move beyond a simple checklist of assays, instead presenting a logical, integrated strategy designed to build a robust data package for informed decision-making. The narrative follows a "Go/No-Go" logic, beginning with fundamental target engagement and progressively layering in data on efficacy, safety, and drug-like properties. Each experimental phase is rationalized, explaining not just what to do, but why it is a critical step in de-risking the candidate and building a compelling case for its progression towards IND-enabling studies. We detail field-proven protocols, provide frameworks for data interpretation, and illustrate key workflows using process diagrams, culminating in an integrated profile that holistically defines the candidate's potential.

Target Profile & Scientific Rationale

Introduction to the Candidate: this compound

This compound is a piperazine derivative, structurally related to other well-characterized antihistamines.[2][3] Its chemical structure (IUPAC Name: 2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol;hydrochloride) suggests it is a candidate for antagonizing the histamine H1 receptor.[2] The primary goal of this preclinical program is to rigorously test this hypothesis and characterize its potential as a therapeutic agent for allergic conditions.

The Therapeutic Imperative: Targeting the Histamine H1 Receptor

The histamine H1 receptor is a G-protein coupled receptor (GPCR) central to the pathophysiology of Type I hypersensitivity reactions.[4] Upon allergen exposure, mast cells and basophils release histamine, which then binds to H1 receptors on various cell types (e.g., vascular endothelium, smooth muscle, sensory nerves).[4] This interaction triggers the classic symptoms of allergy: vasodilation, increased vascular permeability (leading to swelling and edema), smooth muscle contraction (bronchoconstriction), and sensory nerve stimulation (itching, sneezing).[4]

The Candidate Drug Target Profile (CDTP)

Before initiating experimental work, we define the ideal characteristics of a successful drug candidate. The CDTP for this compound serves as our benchmark for all subsequent Go/No-Go decisions.

| Parameter | Target Threshold | Rationale |

| Potency | H1 Receptor Binding (Ki) < 10 nM | Ensures high-affinity binding to the therapeutic target. |

| Selectivity | >100-fold selectivity over other key receptors (e.g., Muscarinic M1, Adrenergic α1) | Minimizes potential for off-target side effects like dry mouth, dizziness, or sedation.[1][5] |

| Efficacy | >50% inhibition in a relevant in vivo model of allergy (e.g., PCA) at a well-tolerated dose. | Demonstrates proof-of-concept that target engagement translates to a functional effect in a living system. |

| Safety | Therapeutic Index > 100 (MTD / ED50) | Provides a wide margin between the efficacious dose and a toxic dose. |

| Pharmacokinetics | Oral Bioavailability (F) > 30%; Half-life (t½) suitable for once or twice-daily dosing. | Ensures the drug can be administered conveniently and maintain therapeutic concentrations. |

In Vitro Characterization: Building the Pharmacological Fingerprint

This phase establishes the fundamental pharmacological properties of Decloxizine. We employ a tiered approach, starting with direct target interaction and moving to more complex cellular systems.

Primary Pharmacology: Confirming the Mechanism of Action

The first step is to unequivocally confirm that this compound acts as a potent and selective H1 receptor antagonist.[1][5]

-

Histamine H1 Receptor Binding Assay: This experiment quantifies the affinity of Decloxizine for the H1 receptor.

-

Causality: A high binding affinity (low Ki value) is a prerequisite for a potent drug. It confirms the molecule physically interacts with the intended target.

-

-

Functional Antagonism Assay: This experiment measures the ability of Decloxizine to block histamine-induced cellular responses.

-

Causality: This is a critical validation step. While a binding assay shows interaction, a functional assay proves that this interaction blocks the downstream signaling cascade, confirming the drug is an antagonist.[5]

-

Table 1: Hypothetical Primary Pharmacology Data for Decloxizine HCl

| Assay Type | Target | Result (Decloxizine HCl) | Control (Diphenhydramine) |

|---|---|---|---|

| Radioligand Binding | Human H1 Receptor | Ki = 2.5 nM | Ki = 15 nM |

| Functional Antagonism (Ca2+ Flux) | Human H1 Receptor | IC50 = 5.2 nM | IC50 = 28 nM |

Secondary Pharmacology: Proactive Off-Target Profiling

A key differentiator for modern antihistamines is a clean side-effect profile. We proactively screen Decloxizine against a panel of receptors known to cause adverse effects with first-generation agents.

-

Causality: This broad receptor screen is a crucial de-risking step. Early identification of significant off-target activity (e.g., at muscarinic receptors causing dry mouth, or serotonin receptors affecting mood) can be a "No-Go" signal, saving immense resources.

Table 2: Hypothetical Selectivity Profile for Decloxizine HCl

| Off-Target Receptor | Functional Role / Side Effect | Result (Decloxizine HCl, Ki) | Selectivity Ratio (Off-Target Ki / H1 Ki) |

|---|---|---|---|

| Muscarinic M1 | Anticholinergic (Dry Mouth, Blurred Vision) | > 5,000 nM | > 2,000-fold |

| Adrenergic α1 | Cardiovascular (Hypotension, Dizziness) | > 3,000 nM | > 1,200-fold |

| Serotonin 5-HT2A | CNS Effects (Appetite, Mood) | > 8,000 nM | > 3,200-fold |

| Dopamine D2 | CNS Effects (Extrapyramidal Symptoms) | > 10,000 nM | > 4,000-fold |

Cellular Models: Simulating the Allergic Response

To bridge the gap between molecular targets and physiological responses, we use cellular models that replicate key features of the allergic cascade.

-

Mast Cell Degranulation / Histamine Release Assay: This assay measures the ability of Decloxizine to inhibit the release of histamine from sensitized mast cells.

Experimental Protocol: In Vitro Histamine Release Assay

-

Cell Culture: Plate Rat Basophilic Leukemia (RBL-2H3) cells at 1 x 10^6 cells/well in a 24-well plate and incubate for 18-24 hours to ensure confluence.[6]

-

Sensitization: Aspirate the media and add media containing 0.2 µg/mL of anti-DNP IgE. Incubate at 37°C for 2-4 hours to allow IgE to bind to FcεRI receptors on the cell surface.

-

Washing: Gently wash the cells three times with a PIPES-buffered saline solution to remove unbound IgE.[6]

-

Drug Incubation: Add varying concentrations of this compound (e.g., 1 nM to 10 µM) to the wells. Include a vehicle control (buffer only) and a positive control (e.g., Cetirizine). Incubate for 30 minutes at 37°C.

-

Allergen Challenge: Trigger degranulation by adding DNP-HSA (the antigen) to all wells except the negative control (which receives buffer only). Incubate for 1 hour at 37°C.

-

Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released histamine.

-

Histamine Quantification: Analyze the histamine content in the supernatant using a sensitive method like an automated fluorometric assay, HPLC, or ELISA/RIA.[7][8]

-

Data Analysis: Calculate the percentage of histamine release inhibition for each concentration of Decloxizine compared to the vehicle control. Determine the IC50 value.

Caption: Experimental workflow for the Passive Cutaneous Anaphylaxis (PCA) model.

Early Pharmacokinetics & Safety Assessment

A potent and efficacious molecule is of no therapeutic value if it cannot reach its target safely and effectively. This phase assesses the "drug-likeness" of Decloxizine. [9]The integration of pharmacokinetic (PK) and safety data is essential for assessing risk. [10]

Pharmacokinetics (PK) and ADME Profiling

ADME (Absorption, Distribution, Metabolism, Excretion) studies describe the journey of the drug through the body. [11]Early in vitro and in vivo studies provide critical data to predict human pharmacokinetics. [11][12]

-

In Vitro ADME Assays:

-

Metabolic Stability: Incubating Decloxizine with liver microsomes or hepatocytes predicts its rate of metabolic clearance. A very rapid clearance may suggest a short half-life in vivo.

-

CYP450 Inhibition: Assesses the potential for Decloxizine to inhibit major drug-metabolizing enzymes. [13]Inhibition of enzymes like CYP3A4 or CYP2D6 is a major cause of drug-drug interactions (DDIs). [14] * Plasma Protein Binding: Determines the fraction of drug bound to plasma proteins. Only the unbound fraction is free to interact with the target receptor. High binding can affect distribution and clearance.

-

Permeability (Caco-2 Assay): Uses a monolayer of intestinal cells to predict oral absorption.

-

-

In Vivo Pharmacokinetics: Following a single oral or IV dose in rodents, blood samples are taken over time to determine key PK parameters.

-

Causality: This study is the ultimate test of bioavailability and clearance. It tells us the actual concentration of the drug in the bloodstream over time, which is essential for correlating the dose administered with the observed efficacy and safety outcomes.

-

Table 3: Hypothetical Early PK/ADME Profile for Decloxizine HCl

| Parameter | Assay | Result | Interpretation |

|---|---|---|---|

| Absorption | Caco-2 Permeability | Papp (A→B) = 15 x 10⁻⁶ cm/s | High permeability, suggesting good potential for oral absorption. |

| Distribution | Plasma Protein Binding | 92% Bound (Rat Plasma) | Moderately high binding; must consider free drug concentrations. |

| Metabolism | Rat Liver Microsomes | t½ = 45 min | Moderately stable, suggesting an acceptable metabolic clearance rate. |

| Metabolism | CYP3A4 Inhibition | IC50 > 20 µM | Low risk of inhibiting this key drug-metabolizing enzyme. |

| In Vivo PK | Rat, 10 mg/kg p.o. | Cmax: 850 ng/mL; Tmax: 1.5 h; AUC: 4500 ng*h/mL; F: 40% | Good oral exposure and bioavailability, supporting further development. |

Safety Pharmacology & Early Toxicology

Safety pharmacology studies are designed to detect adverse effects on major physiological systems before human trials. [15][16]

-

Core Battery Studies: These are mandatory studies investigating effects on the central nervous, cardiovascular, and respiratory systems. [15] * hERG Assay: An in vitro assay to specifically assess the risk of blocking the hERG potassium channel, which can lead to potentially fatal cardiac arrhythmias (QT prolongation). [10] * Cardiovascular Telemetry (Dog/Primate): Measures blood pressure, heart rate, and ECG in conscious, free-moving animals.

-

Respiratory (Plethysmography): Measures respiratory rate and tidal volume in rodents.

-

CNS (Functional Observational Battery): A systematic observation of animals for any behavioral or neurological changes.

-

-

Acute Toxicity Study: A dose-escalation study, often in rodents, to determine the Maximum Tolerated Dose (MTD).

-

Causality: The MTD is a critical parameter that establishes the upper limit for safe dosing and is used to calculate the therapeutic index (MTD/ED50), a key indicator of the drug's safety margin. [17]

-

Caption: Conceptual overview of the ADME process for an orally administered drug.

Integrated Analysis & Candidate Nomination

The final step in this early preclinical phase is to synthesize all generated data into a cohesive profile. We return to our Candidate Drug Target Profile (CDTP) to objectively assess whether this compound has met the criteria for advancement.

Table 4: this compound vs. Target Profile - Final Assessment

| Parameter | Target Threshold | Hypothetical Result | Decision |

|---|---|---|---|

| Potency (Ki) | < 10 nM | 2.5 nM | MET |

| Selectivity | >100-fold | > 1,200-fold for key off-targets | MET |

| In Vivo Efficacy (ED50) | < 10 mg/kg | 3 mg/kg (in PCA model) | MET |

| Safety (Therapeutic Index) | > 100 | ~167 (MTD of 500 mg/kg / ED50 of 3 mg/kg) | MET |

| Pharmacokinetics (F) | > 30% | 40% (in Rat) | MET |

References

-

PubChem. This compound | C21H29ClN2O2 | CID 46783864. National Institutes of Health. [Link]

-

PubChem. Decloxizine | C21H28N2O2 | CID 71135. National Institutes of Health. [Link]

-

Voisin C, Guerrin F, Wallaert C. [Clinical and respiratory function study of the effects of decloxizine (U. 1402)]. Acta Tuberc Pneumol Belg. 1968 Jul-Oct;59(4):601-12. [Link]

-

Patsnap Synapse. What is the mechanism of this compound?. (2024-07-17). [Link]

-

Walker DK. The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development. Br J Clin Pharmacol. 2004;58 Suppl 1:i601-8. [Link]

-

Lagrue G, et al. An in vivo model of allergic inflammation: pulmonary human cell infiltrate in allergen-challenged allergic Hu-SCID mice. J Allergy Clin Immunol. 1997 Apr;99(4):521-31. [Link]

-

Sheng J, et al. De-Risking Drug Discovery Programmes Early with ADMET. ResearchGate. (2014). [Link]

-

Saifullah B, et al. In Vitro Inhibition of Histamine Release Behavior of Cetirizine Intercalated into Zn/Al- and Mg/Al-Layered Double Hydroxides. Molecules. 2017 Mar 2;22(3):395. [Link]

-

Ramos T, et al. Application of Pharmacokinetics in Early Drug Development. ResearchGate. (2022). [Link]

-

Charles River Laboratories. Inflammation and Allergy In Vivo Models. [Link]

-

Charles River Laboratories. Developing pharmaceuticals from basic research discoveries. [Link]

-

Patsnap Synapse. What is this compound used for?. (2024-06-14). [Link]

-

Knipping K, et al. Overview of in vivo and ex vivo endpoints in murine food allergy models: Suitable for evaluation of the sensitizing capacity of novel proteins?. Allergy. 2018 Jan;73(1):41-53. [Link]

-

Siraganian RP. Automated histamine analysis for in vitro allergy testing. I. A method utilizing allergen-induced histamine release from whole blood. J Allergy Clin Immunol. 1974 Oct;54(4):214-25. [Link]

-

El-Kattan A, et al. Projecting ADME Behavior and Drug-Drug Interactions in Early Discovery and Development: Application of the Extended Clearance Classification System. AAPS J. 2016 Nov;18(6):1378-1391. [Link]

-

Kanase GV, Samant MD. PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research. 2022 May 1;13(5):1875-81. [Link]

-

Mezenies S, et al. Animal Models of IgE Anaphylaxis. Int J Mol Sci. 2023 Mar 28;24(7):6347. [Link]

-

Liu C, et al. Application of in vitro and in vivo models in the study of food allergy. J Transl Med. 2018 Oct 12;16(1):283. [Link]

-

BioAgilytix. The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020-10-03). [Link]

-

Britz H, et al. Metabolite profiling in early clinical drug development: current status and future prospects. Expert Opin Drug Metab Toxicol. 2017 Jan;13(1):1-4. [Link]

-

Slideshare. Pre Clinical Studies. (2015-10-12). [Link]

-

Metcalfe J, et al. Comparison of histamine assay methods in measuring in vitro-induced histamine release in patients with allergic rhinitis. Allergy. 1995 Sep;50(9):749-54. [Link]

-

ERBC Group. Safety Pharmacology. [Link]

-

Pharmaceutical Technology. ADME Studies: Determining Promising Drug Compounds. (2022-11-02). [Link]

-

Expharm Software. Study of antihistaminic drugs with Histamine chamber|Mast cell stabilization method. YouTube. (2023-08-31). [Link]

-

In-Vivo Models. An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C21H29ClN2O2 | CID 46783864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Decloxizine | C21H28N2O2 | CID 71135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. Automated histamine analysis for in vitro allergy testing. I. A method utilizing allergen-induced histamine release from whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of histamine assay methods in measuring in vitro-induced histamine release in patients with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 10. The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmtech.com [pharmtech.com]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. researchgate.net [researchgate.net]

- 14. Projecting ADME Behavior and Drug-Drug Interactions in Early Discovery and Development: Application of the Extended Clearance Classification System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Safety Pharmacology - ERBC [erbc-group.com]

- 16. An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety | Biobide [biobide.com]

- 17. Pre Clinical Studies | PPTX [slideshare.net]

Unveiling the Histamine H1 Receptor: A Technical Guide to Characterizing First-Generation Antihagonists with Decloxizine Hydrochloride

This guide provides a comprehensive, technically-focused framework for researchers, scientists, and drug development professionals on the characterization of first-generation antihistamines, using the illustrative example of Decloxizine hydrochloride. While specific research on Decloxizine is limited, the principles and methodologies detailed herein represent the gold standard for investigating any novel or existing histamine H1 receptor antagonist. We will delve into the causality behind experimental choices, providing self-validating protocols and grounding our claims in authoritative sources.

Foundational Principles: The Histamine H1 Receptor and First-Generation Antagonists

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in allergic and inflammatory responses. Upon binding its endogenous ligand, histamine, the H1 receptor activates the Gq/11 family of G-proteins. This initiates a signaling cascade, primarily through the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the physiological manifestations of an allergic response, such as smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.

First-generation antihistamines, such as Decloxizine, are inverse agonists of the H1 receptor. This means they not only block the action of histamine but also reduce the receptor's basal, or constitutive, activity. A key characteristic of this class of drugs is their ability to cross the blood-brain barrier, leading to sedative effects due to their action on central H1 receptors.

Below is a diagram illustrating the histamine H1 receptor signaling pathway:

Caption: Histamine H1 Receptor Signaling Pathway and Point of Antagonism.

In Vitro Characterization: From Binding Affinity to Functional Potency

A thorough in vitro evaluation is the cornerstone of understanding a compound's interaction with its target receptor. This section outlines the key experiments for characterizing this compound.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are essential for determining the affinity of a test compound for its receptor. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound.

Experimental Protocol: H1 Receptor Radioligand Binding Assay

-

Preparation of Membranes:

-

Culture HEK293 cells stably expressing the human histamine H1 receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a constant concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]-pyrilamine).

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the competitor that displaces 50% of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

| Parameter | Description | Typical Value for First-Gen Antihistamines |

| IC50 | Concentration of competitor displacing 50% of radioligand | Low nanomolar (nM) range |

| Ki | Equilibrium dissociation constant of the competitor | Low nanomolar (nM) range |

Functional Assays: Assessing Potency and Efficacy

Functional assays measure the biological response elicited by a compound, providing insights into its potency and efficacy. For H1 receptor antagonists, these assays typically measure the inhibition of histamine-induced signaling.

Experimental Protocol: Calcium Mobilization Assay

-

Cell Preparation:

-

Plate HEK293 cells expressing the H1 receptor in a black, clear-bottom 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

-

Assay Procedure:

-

Add varying concentrations of this compound to the wells and incubate.

-

Add a fixed concentration of histamine (typically the EC80, the concentration that elicits 80% of the maximal response) to stimulate the H1 receptor.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Determine the peak fluorescence signal for each well.

-

Plot the percentage of inhibition of the histamine response against the logarithm of the antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50.

-

| Parameter | Description | Expected Outcome for Decloxizine |

| IC50 | Concentration of antagonist causing 50% inhibition | Potent inhibition in the nanomolar (nM) range |

| Efficacy | Maximum inhibition achievable | Near 100% inhibition of the histamine response |

Below is a diagram illustrating the experimental workflow for in vitro characterization:

Caption: In Vitro Characterization Workflow.

In Vivo Models: Evaluating Efficacy in a Physiological Context

In vivo studies are crucial for assessing the therapeutic potential of an H1 receptor antagonist in a whole-organism setting.

Experimental Protocol: Histamine-Induced Bronchoconstriction in Guinea Pigs

-

Animal Preparation:

-

Administer this compound or vehicle to guinea pigs via the desired route (e.g., oral, intraperitoneal).

-

Anesthetize the animals and measure baseline airway resistance.

-

-

Histamine Challenge:

-

Administer an aerosolized solution of histamine to induce bronchoconstriction.

-

Continuously monitor airway resistance.

-

-

Data Analysis:

-

Calculate the percentage of protection from bronchoconstriction afforded by this compound compared to the vehicle-treated group.

-

Determine the ED50 (the dose that provides 50% of the maximal protection).

-

| Parameter | Description | Expected Outcome for Decloxizine |

| ED50 | Dose providing 50% maximal protection | Effective at a low dose, demonstrating in vivo potency |

Conclusion and Future Directions

The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of a first-generation H1 receptor antagonist like this compound. By systematically determining its binding affinity, functional potency, and in vivo efficacy, researchers can build a detailed pharmacological profile. Future studies could explore the selectivity of Decloxizine against other GPCRs, investigate its pharmacokinetic properties, and further probe its effects on the central nervous system to fully understand its therapeutic potential and side-effect profile.

References

-

Title: The histamine H1 receptor: a novel therapeutic target for tumor therapy Source: Nature URL: [Link]

-

Title: Histamine H1-receptor inverse agonists: a new class of drugs. Source: The Journal of Allergy and Clinical Immunology URL: [Link]

-

Title: Relationship between the inhibition constant (K I ) and the concentration of inhibitor which causes 50 per cent inhibition (I 50 ) of an enzymatic reaction Source: Biochemical Pharmacology URL: [Link]

An In-depth Technical Guide to the Physicochemical Properties of Decloxizine Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of Decloxizine dihydrochloride, a histamine H1 receptor antagonist.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecule's fundamental characteristics that are critical for formulation development, quality control, and regulatory compliance. Each section delves into a specific property, outlining the theoretical basis, providing field-proven experimental protocols, and discussing the implications for pharmaceutical development. The guide emphasizes a proactive, science-driven approach to drug substance characterization, ensuring a thorough understanding of Decloxizine dihydrochloride's behavior.

Introduction to Decloxizine Dihydrochloride

Decloxizine dihydrochloride is the dihydrochloride salt of 2-[2-[4-(diphenylmethyl)-1-piperazinyl]ethoxy]ethanol.[2][3] It functions as a histamine H1 receptor antagonist and is structurally related to hydroxyzine, sometimes being identified as an impurity in hydroxyzine preparations.[2][4] A comprehensive understanding of its physicochemical properties is paramount for the development of safe, effective, and stable pharmaceutical formulations. This guide will systematically explore its key attributes.

Molecular Structure and Identity

A foundational aspect of any drug substance characterization is the confirmation of its chemical structure and identity.

Chemical Name: 2-[2-[4-(diphenylmethyl)-1-piperazinyl]ethoxy]ethanol dihydrochloride.[5]

CAS Number: 13073-96-6[3][5][6]

Molecular Formula: C₂₁H₂₈N₂O₂·2HCl[3]

Molecular Weight: 413.39 g/mol [1][3]

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₈N₂O₂·2HCl | [3] |

| Molecular Weight | 413.39 g/mol | [1][3] |

| CAS Number | 13073-96-6 | [3][5][6] |

Appearance and Organoleptic Properties

While seemingly basic, a consistent description of the physical appearance is a critical first step in quality control.

Appearance: Decloxizine dihydrochloride is typically a white to off-white crystalline powder.

Odor: Odorless.

Taste: Bitter.

Melting Point Determination

The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting point is indicative of high purity.

Theoretical Background

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline substance, this transition occurs over a narrow temperature range. Impurities tend to depress and broaden the melting range.

Experimental Protocol: USP <741> Melting Range or Temperature

This protocol is adapted from the United States Pharmacopeia (USP) General Chapter <741>.[3][7]

Instrumentation:

-

Capillary melting point apparatus (e.g., Mettler Toledo MP70, Stuart SMP30)

-

Melting point capillaries

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Gently powder a small amount of Decloxizine dihydrochloride using a mortar and pestle.

-

Capillary Loading: Introduce the powdered sample into a melting point capillary tube, ensuring a sample height of 2-4 mm.

-

Instrument Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Heating Profile:

-

Set a rapid heating rate to approach the expected melting point.

-

Once the temperature is within 10°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

-

Observation and Recording:

-

Record the temperature at which the first droplet of liquid is observed (T₁).

-

Record the temperature at which the last solid particle melts (T₂).

-

The melting range is reported as T₁ - T₂.

-

Causality Behind Experimental Choices:

-

Powdering the sample ensures uniform heat distribution.

-

A slow heating rate near the melting point is critical for accurate determination, allowing sufficient time for heat transfer from the block to the sample.

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability and is essential for developing liquid dosage forms.

Theoretical Background

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. For ionizable compounds like Decloxizine dihydrochloride, solubility is highly dependent on the pH of the medium.

Experimental Protocol: OECD Guideline 105 - Water Solubility (Flask Method)

This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 105.[2][6][8]

Materials:

-

Decloxizine dihydrochloride

-

Purified water (HPLC grade)

-

pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

-

Various organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile)

-

Thermostatic shaker

-

Centrifuge

-

Analytical balance

-

HPLC-UV system

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

Equilibration:

-

Add an excess amount of Decloxizine dihydrochloride to a known volume of the solvent (water, buffer, or organic solvent) in a sealed flask.

-

Place the flask in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples until equilibrium is reached (typically 24-48 hours).

-

-

Phase Separation:

-

Centrifuge the samples at a high speed to separate the undissolved solid.

-

-

Quantification:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot appropriately.

-

Analyze the concentration of Decloxizine dihydrochloride using a validated HPLC-UV method.

-

Causality Behind Experimental Choices:

-

Using an excess of the solid ensures that the solution is saturated.

-

Constant temperature and agitation are crucial for reaching a true thermodynamic equilibrium.

-

Centrifugation is a reliable method for separating the solid and liquid phases without affecting the equilibrium.

| Solvent | Solubility |

| Water | Highly soluble[8] |

| DMSO | Soluble (10 mM[3], 50 mg/mL[1]) |

| Ethanol | Soluble[8] |

Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution. For a drug molecule with ionizable groups, the pKa dictates the extent of ionization at a given pH, which in turn influences its solubility, absorption, and distribution.

Theoretical Background

The Henderson-Hasselbalch equation relates the pKa of an ionizable compound to the pH of the solution and the ratio of the concentrations of the deprotonated and protonated forms. Decloxizine dihydrochloride has basic nitrogen atoms in its piperazine ring, which can be protonated.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a standard and reliable method for determining the pKa of ionizable compounds.[1][4][5]

Instrumentation:

-

Automated titrator with a pH electrode

-

Magnetic stirrer

-

Standardized solutions of hydrochloric acid (0.1 M) and sodium hydroxide (0.1 M)

-

Potassium chloride (for maintaining ionic strength)

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of Decloxizine dihydrochloride in a known volume of purified water containing a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Titration:

-

Titrate the solution with a standardized solution of NaOH.

-

Record the pH of the solution after each addition of the titrant.

-

-

Data Analysis:

-

Plot the pH of the solution against the volume of titrant added to obtain a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve. These points can be accurately determined from the first or second derivative of the titration curve.

-

Causality Behind Experimental Choices:

-

Maintaining constant ionic strength minimizes the effect of changing ionic activity on the measured pKa.

-

Using an automated titrator ensures precise and reproducible addition of the titrant and recording of the pH.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Partition and Distribution Coefficient (LogP/LogD)

LogP and LogD are measures of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.

Theoretical Background

-

LogP (Partition Coefficient): The ratio of the concentration of the neutral form of a compound in an immiscible two-phase system (typically octanol and water) at equilibrium.

-